1H-1,2,3-triazol-1-amine

Beschreibung

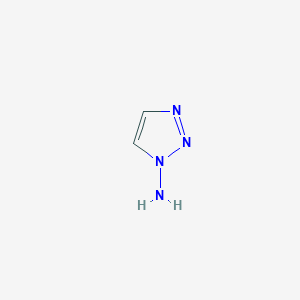

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

triazol-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4/c3-6-2-1-4-5-6/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPSUGQWRVNRJEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396939 | |

| Record name | 1H-1,2,3-triazol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

584-14-5 | |

| Record name | 1H-1,2,3-Triazol-1-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=584-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,3-triazol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies of 1h 1,2,3 Triazol 1 Amine Core

Functional Group Transformations at the Amine Moiety (e.g., Acylations, Alkylations)

The exocyclic amino group (-NH₂) at the N1 position of the triazole ring is a primary site for nucleophilic reactions, readily undergoing transformations such as acylation and alkylation. These reactions are fundamental for introducing a wide variety of substituents, thereby modifying the molecule's steric and electronic properties.

Acylations: The reaction of the amine moiety with acylating agents, such as acid chlorides or anhydrides, leads to the formation of corresponding amides. For instance, the acylation of heteroaromatic amines like 5-amino-1,2,3-triazoles with cyanoacetic acid or a mixture of p-nitrophenylacetic acid and acetic anhydride (B1165640) yields N-acylated products. researchgate.net These reactions are often precursors to further cyclization, forming fused heterocyclic systems like 1,2,3-triazolo[4,5-b]pyridines. researchgate.net While N-acylation of the triazole ring itself can occur, particularly at the N2 position, the exocyclic amine provides a distinct reaction center for forming stable amide bonds. rsc.org

Alkylations: The amine group can also be targeted by alkylating agents. However, the reactivity of the triazole ring's nitrogen atoms presents a challenge for selectivity. In related C-amino-1,2,4-triazoles, alkylation with alkyl halides can occur non-selectively at the N2 and N4 ring nitrogens as well as the exocyclic amino group. nih.govresearchgate.net Achieving selective alkylation on the N1-amino group of 1H-1,2,3-triazol-1-amine often requires careful selection of reagents and reaction conditions to manage the competing nucleophilicity of the ring nitrogens. Protecting groups, such as an acetyl group on the amine, can be used to direct alkylation to a specific ring nitrogen, with the protecting group subsequently removed to yield the desired substituted aminotriazole. nih.gov

| Transformation | Reagent Class | Product |

| Acylation | Acid chlorides, Anhydrides | N-(1H-1,2,3-triazol-1-yl)amides |

| Alkylation | Alkyl halides | N-alkyl-1H-1,2,3-triazol-1-amines |

Substitution Reactions on the Triazole Ring (e.g., Halogenation, Nitration, Sulfonylation)

Direct substitution on the carbon atoms of the 1,2,3-triazole ring is often challenging due to the ring's electron-deficient nature, which makes it resistant to classical electrophilic aromatic substitution.

Halogenation: While direct halogenation is difficult, modern synthetic methods have enabled such transformations. A highly regioselective halogenation of 2-substituted-1,2,3-triazoles at the C5 position has been developed using sp² C-H activation. rsc.org 4- and 5-halo-1,2,3-triazoles are considered key intermediates for introducing further chemical diversity at these positions. researchgate.net

Nitration: The 1,2,3-triazole ring is generally deactivated towards nitration. thieme-connect.de Attempts to introduce a nitro group directly onto the triazole ring of 1-phenyl- or 4-phenyl-1H-1,2,3-triazole are unsuccessful. thieme-connect.de When 2-phenyl-1,2,3,2H-triazole is subjected to nitrating conditions (nitric acid in sulfuric acid or acetic anhydride), substitution occurs exclusively on the appended phenyl ring, yielding the p-nitrophenyl derivative, leaving the triazole core intact. cdnsciencepub.com

Sulfonylation: Sulfonylation of 1,2,3-triazoles typically occurs at one of the ring's nitrogen atoms rather than its carbons. The reaction of NH-1,2,3-triazoles with sulfonyl chlorides can lead to a mixture of N1- and N2-sulfonylated regioisomers. researchgate.net The ratio of these isomers is influenced by the steric bulk of the sulfonyl chloride and the reaction temperature. researchgate.net These N-sulfonyl-1,2,3-triazoles are of particular interest as the electron-withdrawing sulfonyl group weakens the N1-N2 bond, making them useful precursors for generating reactive azavinyl carbenes. nih.gov

| Reaction | Typical Outcome on 1,2,3-Triazole Ring | Reference |

| Halogenation | Possible at C-H positions via C-H activation | rsc.org |

| Nitration | Ring is generally unreactive; substitution occurs on appended aryl rings | thieme-connect.decdnsciencepub.com |

| Sulfonylation | Occurs on ring nitrogen atoms (N1 or N2), not on carbon | researchgate.net |

Formation of Hybrid Molecular Architectures and Conjugates

The 1,2,3-triazole ring is a highly effective and stable linker used to create complex hybrid molecules and conjugates. nih.gov The most prominent method for its formation in this context is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govnih.gov This reaction covalently joins two different molecular fragments—one bearing an azide (B81097) group and the other an alkyne—to form a 1,4-disubstituted 1,2,3-triazole ring.

This strategy has been widely employed to synthesize a vast range of hybrid molecules by linking the triazole core to other pharmacologically relevant scaffolds. These conjugates often exhibit combined or enhanced biological activities derived from the individual components.

Examples of 1,2,3-Triazole Hybrids:

Quinoline-Triazole Conjugates: Synthesized via CuAAC to link quinoline (B57606) and indanone moieties, mimicking aspects of established inhibitor drugs. nih.gov

Isatin-Triazole-Phenol Hybrids: Created by connecting isatin (B1672199) and phenolic acid derivatives through a 1,2,3-triazole linker, with the goal of targeting enzymes involved in inflammation. mdpi.com

Flavonoid-Triazole Hybrids: Molecules containing both flavonoid and triazole fragments have been prepared through multi-step synthesis involving acylation and subsequent cyclization. nih.gov

Imidazole-Triazole Conjugates: Synthesized using the CuAAC click chemistry approach. researchgate.net

Peptide Conjugates: The triazole ring can serve as an amide bond surrogate and aid in the cyclization of peptides. mdpi.com

The triazole moiety in these architectures is not merely a passive spacer; its ability to form hydrogen bonds and engage in dipole-dipole interactions can be crucial for binding to biological targets. nih.gov

Ring-Opening and Ring-Closing Reaction Pathways

Ring-Opening: The 1,2,3-triazole ring is remarkably stable but can undergo ring-opening under specific, often energetic, conditions.

Thermal Decomposition: Flash vacuum pyrolysis at high temperatures (500 °C) can cause the triazole ring to lose a molecule of dinitrogen (N₂), resulting in the formation of a three-membered aziridine (B145994) ring. wikipedia.org

Denitrogenative Transformation: The stability of the ring is significantly affected by substituents. N-sulfonyl-1,2,3-triazoles, for example, possess a weakened N1–N2 bond that facilitates ring-chain isomerism to form diazoimines, which can subsequently decompose. nih.gov Similarly, acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazoles can lead to ring opening and the generation of a carbene intermediate, which can be trapped to form new heterocyclic systems like imidazoles. mdpi.com Metal catalysts (e.g., Rhodium, Copper) are also known to promote the ring opening of triazoles. mdpi.comresearchgate.net

Ring-Closing: The most prevalent ring-closing reaction to form the 1,2,3-triazole core is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. wikipedia.orgorganic-chemistry.org This reaction can be performed thermally or, more commonly, with metal catalysis (e.g., copper or ruthenium) to control the regioselectivity, yielding either 1,4- or 1,5-disubstituted products. nih.gov The 1,2,3-triazole ring can also be formed as a transient intermediate in other reactions, such as the Graebe–Ullmann reaction, where an N-phenyl-1,2-diaminobenzene is converted into a diazonium salt that cyclizes to a triazole before rearranging. wikipedia.org

Exploration of Tautomeric Forms and Isomerization (e.g., 1H- vs 2H-1,2,3-triazoles)

1,2,3-Triazoles exhibit annular prototropic tautomerism, a phenomenon where a hydrogen atom can migrate between the ring's nitrogen atoms, leading to isomeric forms. rsc.orgrsc.org For the parent 1,2,3-triazole, two primary tautomers exist: 1H-1,2,3-triazole and 2H-1,2,3-triazole. nih.gov

The relative stability and population of these tautomers are influenced by their environment.

In the gas phase, the 2H-1,2,3-triazole tautomer is estimated to be more stable than the 1H form by approximately 3.5–4.5 kcal/mol. nih.gov

In aqueous solution, the 2H-tautomer is also the major form present. wikipedia.org

However, the 1H-1,2,3-triazole form is preferentially stabilized in polar solvents. nih.gov

The presence of a substituent, such as the 1-amino group in this compound, influences this tautomeric equilibrium. While the fundamental principle of hydrogen migration between ring nitrogens remains, the electronic properties of the amino group will affect the relative basicity of the N2 and N3 atoms, thereby shifting the equilibrium. Isomerization between different substituted aminotriazoles has also been studied, highlighting the dynamic nature of these heterocyclic systems. acs.orgacs.org

| Tautomer | Relative Stability (Gas Phase) | Predominant in Aqueous Solution |

| 1H-1,2,3-triazole | Less Stable | No |

| 2H-1,2,3-triazole | More Stable | Yes |

Computational and Theoretical Investigations of 1h 1,2,3 Triazol 1 Amine and Its Analogs

Quantum Chemical Calculations (e.g., DFT Studies) for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the molecular and electronic structure of 1,2,3-triazole derivatives. researchgate.netmdpi.com These studies provide precise information on bond lengths, angles, and electronic properties such as orbital energies and charge distributions.

DFT methods, with functionals like B3LYP combined with basis sets such as 6-31+G(d,p) or 6-311+G(d,p), have been successfully used to optimize the geometry of triazole-based compounds. researchgate.netnih.gov Such calculations have shown excellent agreement with experimental data from NMR spectroscopy and X-ray crystallography. nih.gov

Key electronic properties elucidated through these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) analysis helps identify electron-rich regions, which are susceptible to electrophilic attack, and electron-deficient regions, which are prone to nucleophilic attack. bohrium.com Natural Bond Orbital (NBO) and CHELPG atomic charge analyses reveal details about charge transfer and delocalization within the molecule. researchgate.net

Table 1: Selected DFT-Calculated Properties of 1,2,3-Triazole Analogs

| Computational Method | Calculated Property | Finding | Source |

|---|---|---|---|

| DFT/B3LYP/6-311+G(d,p) | Molecular Geometry | Optimized structures show good correlation with experimental data. | researchgate.net |

| DFT-B3LYP | HOMO-LUMO Gap | The energy gap is a key indicator of chemical reactivity and stability. | researchgate.net |

| DFT | Molecular Electrostatic Potential (MEP) | Identifies nucleophilic (N2, N3 atoms) and electrophilic sites. | bohrium.com |

Mechanistic Elucidation of Synthetic Pathways via Computational Modeling

Computational modeling has been pivotal in understanding the mechanisms of reactions used to synthesize 1,2,3-triazoles. The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.gov

DFT calculations have been employed to investigate the reaction mechanism of both the uncatalyzed and Cu(I)-catalyzed cycloaddition. nih.gov These studies confirmed that the catalyzed reaction proceeds through a stepwise mechanism. Computational models have successfully explained the high regioselectivity of the CuAAC reaction, which almost exclusively yields the 1,4-disubstituted regioisomer. The calculated free-energy barriers for the formation of the 1,4- and 1,5-regioisomers demonstrate a significant preference for the 1,4-product, aligning perfectly with experimental observations. nih.gov For example, one study calculated the free-energy barriers to be 4.33 kcal/mol for the 1,4-isomer and 29.35 kcal/mol for the 1,5-isomer, clearly explaining the observed regioselectivity. nih.gov

Furthermore, DFT simulations have been used to explore other synthetic pathways, such as the transformation of enaminones with sulfonyl azides, where calculations helped determine that the elimination of a dialkyl amine is energetically more favorable than the elimination of a sulfonyl amide. acs.org

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and conformational flexibility of molecules containing the 1,2,3-triazole ring are crucial for their biological activity and material properties. Computational methods are used to explore the potential energy surface of these molecules to identify stable conformations.

For oligomers known as "triazolamers," where 1,2,3-triazole units replace amide bonds in a peptide backbone, computational analysis has been particularly insightful. nih.gov These studies show that such oligomers can adopt well-defined secondary structures. Depending on the stereochemistry and substituents, these molecules can form conformations reminiscent of β-strands or helical structures. nih.govfrontiersin.org The stability of these conformations is often governed by a network of intramolecular interactions, including dipole-dipole interactions between adjacent triazole rings. frontiersin.org The planarity and rigidity of the triazole ring, combined with the specific angles at which it connects molecular fragments, impose significant conformational constraints. nih.gov

Molecular Dynamics Simulations for System Behavior

While quantum chemical calculations are excellent for studying single molecules, Molecular Dynamics (MD) simulations are employed to understand the behavior of these molecules in a condensed-phase environment, such as in solution or a crystal lattice. frontiersin.org

MD simulations have been used to study the conformational dynamics of 1,2,3-triazole-containing peptidomimetics in explicit solvents like water and DMSO. frontiersin.org These simulations reveal how the solvent environment influences the stability of different conformations. For instance, a helical conformation that is stable in DMSO might collapse into a more disordered state in water. frontiersin.org Ab-initio MD simulations have also been used to investigate the structural and dynamical properties of pure triazole phases, providing insights into proton conduction mechanisms by observing the behavior of different tautomers. documentsdelivered.com Docking-based MD simulations can also elucidate the interaction mechanisms between a triazole derivative and a biological target, such as a protein binding site. jocpr.com

Studies on Hydrogen Bonding Networks and Dipole Moments in Relation to Molecular Functionality

The 1H-1,2,3-triazole ring possesses distinct electronic features that dictate its intermolecular interactions. It has a notably large dipole moment, with calculated values around 5 Debye. nih.govresearchgate.net This high polarity is a result of the asymmetric distribution of the electronegative nitrogen atoms within the five-membered ring.

This large dipole moment allows the triazole ring to participate in strong dipole-dipole interactions and act as an effective hydrogen bond acceptor. researchgate.net The N2 and N3 atoms of the ring are primary hydrogen bond acceptor sites. researchgate.net Computational studies, including ab-initio investigations, have explored the hydrogen bonding networks in crystalline phases of 1,2,3-triazole. nih.gov These studies show that 1H-triazoles preferentially form strong hydrogen bonds with the outer nitrogen atoms of other 1H-triazoles. nih.gov The ability to form these specific and robust intermolecular interactions is critical for its role in crystal engineering, supramolecular chemistry, and its function as a bioisostere of the amide bond in medicinal chemistry. researchgate.net

It is also important to note the difference between tautomers. The non-symmetrical 1H-tautomer has a significantly larger dipole moment than the symmetrical 2H-tautomer, which dramatically influences their interaction profiles and relative stability in different environments. nih.gov

Table 2: Dipole Moment and Hydrogen Bonding Characteristics of 1H-1,2,3-Triazole

| Property | Value/Characteristic | Significance | Source |

|---|---|---|---|

| Dipole Moment | ~5-6 Debye | Enables strong dipole-dipole interactions and influences solubility. | researchgate.netnih.govresearchgate.net |

| H-Bonding Capability | Acts as a strong hydrogen bond acceptor. | N2 and N3 atoms are the primary acceptor sites. | researchgate.net |

| Preferred H-Bonding | 1H-triazoles strongly bond to outer nitrogen atoms of other 1H-triazoles. | Governs crystal packing and supramolecular assembly. | nih.gov |

Advanced Applications in Materials Science and Industrial Research of 1,2,3 Triazol 1 Amine Derivatives

Applications in Functional Materials (e.g., Polymers, Photo-stabilizers, Dyes, Sensors)

The versatility of the 1,2,3-triazole ring is prominently featured in the development of a wide range of functional materials. researchgate.net Its stable, rigid structure and ability to link different molecular fragments make it an ideal component in polymers, photostabilizers, dyes, and sensors. researchgate.netresearchgate.net

Polymers: The 1,2,3-triazole unit is a crucial linker in the preparation of macromolecules, including polymers and dendrimers. researchgate.net Due to the efficiency and specificity of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, researchers can construct sequence-defined polymers with precise control over their structure. rsc.org These polytriazoles are promising as new functional polymers because the triazole unit can act as a hydrogen bond acceptor, a ligand for metal ions, and possesses a large dipole moment. mdpi.com The incorporation of the triazole ring can enhance the thermal stability or electrical conductivity of polymers. researchgate.net

Photo-stabilizers and Dyes: 1,2,3-triazole derivatives are utilized as photo-stabilizers and are integral components in the synthesis of dyes and pigments. researchgate.netresearchgate.net The triazole ring can advantageously connect an electron-donating group to an electron-accepting group, forming the basis for sophisticated push-pull dyes. rsc.org This structural motif allows for fine-tuning of the photophysical properties. rsc.org Furthermore, arylazo-1,2,3-triazoles have been developed as a class of "self-decoupling" photoswitches, where the triazole unit is merged directly into the photoswitch core. chemrxiv.org This design allows for modular functionalization and tunable photoswitching properties, with Z-isomer thermal half-lives ranging from days to years. chemrxiv.org

Sensors: The unique binding capabilities of 1,2,3-triazoles make them excellent candidates for chemosensors. researchgate.net The presence of multiple nitrogen coordination sites and a polarized C-H bond allows for the complexation of metal ions and anions. researchgate.netuq.edu.au This has led to the development of triazole-based fluorescent chemosensors for detecting a variety of analytes, including metal ions like Al³⁺, Zn²⁺, and Pb²⁺, as well as anions such as fluoride (B91410) and acetate. dntb.gov.uaresearchgate.net For instance, amino acid-derived 1,2,3-triazoles have been successfully employed as photoactive probes for the enantioselective sensing of carbohydrates. researchgate.net

Table 1: Examples of 1,2,3-Triazole Derivatives in Functional Materials

| Application Area | Derivative Type | Function / Finding |

|---|---|---|

| Dyes | Push-pull dyes with a 1,2,3-triazole spacer | The triazole ring connects electron-donating and electron-accepting groups, allowing for the fine-tuning of photophysical properties for applications like photoinitiators. rsc.org |

| Photoswitches | (Hetero)arylazo-1,2,3-triazoles | Act as "self-decoupling" photoswitches with tunable thermal half-lives (days to years) and near-quantitative photoisomerization yields. chemrxiv.orgresearchgate.net |

| Sensors | Amino acid-derived 1,2,3-triazoles | A derivative bearing a 7-chloroquinoline (B30040) moiety was used as a fluorescent probe for the enantioselective sensing of D-(-)-arabinose and L-(+)-arabinose. researchgate.net |

| Polymers | Sequence-defined polytriazoles | Synthesized via click chemistry, these polymers have precise structures and are explored for advanced material applications due to the triazole's unique electronic and binding properties. rsc.org |

Corrosion Inhibition Studies

1,2,3-Triazole derivatives have been extensively investigated as effective corrosion inhibitors for various metals and alloys, including steel, copper, and aluminum, particularly in acidic environments. nih.govmdpi.com Their efficacy stems from the presence of heteroatoms (nitrogen), aromatic π-electrons, and other functional groups within their molecular structures, which facilitate strong adsorption onto metal surfaces. nih.gov This adsorption forms a protective barrier, mitigating the corrosive process.

The inhibition mechanism can involve either physical adsorption (physisorption), chemical adsorption (chemisorption), or a combination of both. nih.gov Chemisorption involves the sharing of electrons between the triazole derivative and the metal, forming a coordinate bond. The adsorption process of these inhibitors often follows established models like the Langmuir isotherm. researchgate.net Research has shown that 1,4-disubstituted 1,2,3-triazoles, readily prepared via click chemistry, are particularly effective. mdpi.com They are noted for being non-toxic, environmentally friendly, and stable under acidic conditions. nih.govmdpi.com The inhibition efficiency of these compounds can be remarkably high, often exceeding 90%, depending on the concentration, temperature, and specific molecular structure. nih.govresearchgate.net

Table 2: Corrosion Inhibition Efficiency of Select 1,2,3-Triazole Derivatives

| Inhibitor | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Concentration | Reference |

|---|---|---|---|---|---|

| 4-[1-(4-Methoxy-phenyl)-1H- nih.govnih.govnih.govtriazol-4-ylmethyl]-morpholine (MPTM) | Mild Steel | 1 M HCl | 94 | 900 ppm | researchgate.net |

| (1-p-tolyl-1H-1,2,3-triazol-4-yl) methanol (B129727) (TTM) | Steel | 1.0 M HCl | 81 | 1.0 × 10⁻³ M | nih.gov |

| Tria-CO₂Et and Tria-CONHNH₂ | Steel | Not specified | >90 | Not specified | nih.gov |

Role in Catalytic Systems and Organocatalysis

The 1,2,3-triazole motif is a versatile component in the design of catalytic systems. researchgate.net Its derivatives function both as ligands in metal-based catalysis and as catalysts in their own right in the field of organocatalysis. uq.edu.aunih.gov

In metal catalysis, the nitrogen atoms of the triazole ring serve as excellent coordination sites for transition metals, making triazole derivatives valuable ligands. uq.edu.aunih.gov Metal complexes of these ligands have been applied as catalysts in a variety of chemical transformations. nih.gov

In the realm of organocatalysis, 1,2,3-triazoles have emerged as a novel class of anion-binding catalysts. nih.gov The polarized C-H bonds within the triazole ring can establish supramolecular interactions, such as hydrogen bonding, which are crucial for their catalytic activity. nih.gov This has been successfully applied in reactions like asymmetric alkylations and dearomatizations of N-heteroarenes. nih.gov Furthermore, metal-free, amine-catalyzed [3+2]-cycloaddition reactions provide a green and efficient pathway to synthesize functionalized 1,2,3-triazoles, highlighting the dual role of these compounds as both products and mediators of organic reactions. researchgate.netnih.gov

Ligand Design for Metal Complexation

The structural features of 1,2,3-triazole derivatives make them highly effective ligands for complexing a wide range of metal ions. nih.gov The triazole ring provides multiple nitrogen atoms that can act as donor sites, allowing for various coordination modes. uq.edu.aunih.gov This versatility enables the design of ligands that can form stable complexes with transition metals, lanthanides, and other metal ions. nih.govuobaghdad.edu.iqnih.gov

These "click-derived" ligands are readily synthesized and can be easily functionalized to tune the steric and electronic properties of the resulting metal complexes. nih.gov Computational studies, alongside experimental methods like crystallography, have been used to investigate the structural aspects of this complexation, revealing how the disposition of donor atoms around the metal center can be controlled. nih.gov The resulting metal complexes have found applications in catalysis, bioimaging, and materials science, where the photophysical properties can be modulated by the choice of both the ligand and the metal ion. nih.gov For example, new chelating ligands derived from triazoles have been synthesized to form octahedral and square planar complexes with metals like Rhodium, Platinum, and Gold. uobaghdad.edu.iq

Biological Activity and Medicinal Chemistry Research of 1h 1,2,3 Triazol 1 Amine Derivatives

Anticancer Activity and Mechanisms of Action

The quest for more effective and safer anticancer agents is a continuous effort in pharmaceutical research. colab.ws In this context, 1,2,3-triazole derivatives have been extensively investigated for their potential as anticancer drugs. colab.wsresearchgate.net These compounds have been shown to inhibit cancer cell proliferation, halt the cell cycle, and trigger apoptosis (programmed cell death) through various mechanisms of action. researchgate.netnih.gov

The initial step in assessing the anticancer potential of new compounds involves in vitro cytotoxicity screening against a panel of human cancer cell lines. Numerous studies have demonstrated that 1,2,3-triazole derivatives exhibit a broad spectrum of cytotoxic activity.

For instance, a series of 1,4-disubstituted 1,2,3-triazoles were tested against breast adenocarcinoma (MCF-7, MDA-MB-231), lung carcinoma (A-549), and fibrosarcoma (HT-1080) cell lines. biointerfaceresearch.com While most compounds showed low to moderate activity, a phosphonate-containing derivative (Compound 8) displayed the most significant cell growth inhibition, with IC50 values of 15.13 µM against HT-1080, 16.32 µM against MDA-MB-231, 18.06 µM against MCF-7, and 21.25 µM against A-549. biointerfaceresearch.com

In another study, 1,2,3-triazole-containing chalcone (B49325) derivatives showed potent activity against A549 lung cancer cells, with some compounds having IC50 values between 8.67 and 9.74 µM. nih.gov Similarly, podophyllotoxin (B1678966) derivatives incorporating a 1,2,3-triazole ring were highly potent against A549 cells, with IC50 values as low as 21.1 to 29.4 nM. nih.gov Furthermore, certain 1,2,3-triazole amides have shown selective and high activity against specific cancer cell lines, such as the leukemia K-562 and melanoma SK-MEL-5 lines. nih.gov

While in vitro studies provide valuable preliminary data, demonstrating efficacy in living organisms is a critical step in drug development. A number of reviews summarize the in vivo anticancer efficacy of 1,2,3-triazole-containing hybrids. researchgate.netnih.gov These studies highlight that hybrid molecules, which combine the 1,2,3-triazole scaffold with other known anticancer pharmacophores, can exert dual or multiple mechanisms of action and have shown promising efficacy in animal models against both drug-sensitive and drug-resistant cancers. researchgate.netnih.gov The focus of these studies is often to evaluate the ability of these compounds to inhibit tumor growth in various cancer models.

Understanding the specific molecular targets of a drug candidate is crucial for its development. Research has shown that 1,2,3-triazole derivatives can act on various cancer-related targets.

Enzyme Inhibition : Many triazole derivatives exert their anticancer effects by inhibiting key enzymes involved in cancer progression. For example, some podophyllotoxin-hybrids function as inhibitors of topoisomerase II, an enzyme critical for DNA replication in cancer cells. nih.gov Molecular docking studies have also suggested that certain phosphonate (B1237965) derivatives of 1,2,3-triazole can bind to the active sites of matrix metalloproteinases MMP-2 and MMP-9, which are involved in cancer invasion and metastasis. biointerfaceresearch.com Other targets for triazole derivatives include epidermal growth factor receptor (EGFR) and cyclin-dependent kinases (CDK4), which are key regulators of cell growth and division. unibo.itijpsdronline.com

Cell Cycle Arrest and Apoptosis Induction : Some 1,2,3-triazole derivatives have been found to arrest the cell cycle at specific phases, preventing cancer cells from proliferating. biointerfaceresearch.comnih.gov For instance, one active phosphonate derivative was shown to arrest the cell cycle at the G0/G1 phase in HT-1080 cells. biointerfaceresearch.com Furthermore, this compound was found to induce apoptosis independently of Caspase-3 and cause an increase in the mitochondrial membrane potential, indicating the involvement of the intrinsic apoptotic pathway. biointerfaceresearch.com

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Targeting this process is a key strategy in cancer therapy. Certain 1,2,3-triazole derivatives have demonstrated potential as antiangiogenic agents. Research has identified that some of these compounds can act as inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFR), particularly VEGFR1 and VEGFR2, which are pivotal in the signaling pathways that drive angiogenesis. acu.edu.in One study identified a lead compound, 1-(2′-ethoxy-4′-fluoro-[1,1′-biphenyl]-4-yl)-4-phenyl-1H-1,2,3-triazole (EFT), which downregulated the expression of VEGFR1 in MCF7 breast cancer cells, suggesting that its antiproliferative activity is mediated, at least in part, by targeting VEGFR1. acu.edu.in

Antimicrobial Activities

The 1,2,3-triazole scaffold is also a prominent feature in the development of new antimicrobial agents, driven by the urgent need to combat the rise of drug-resistant pathogens. nih.gov

Derivatives of 1,2,3-triazole have been synthesized and evaluated for their ability to inhibit the growth of various bacterial strains. These compounds have shown activity against both Gram-positive and Gram-negative bacteria.

In one study, novel 1,2,3-triazole glycosides were synthesized and tested against Staphylococcus aureus (Gram-positive) and Pseudomonas aeruginosa (Gram-negative). nih.gov Several of these compounds demonstrated effective inhibition of microbial growth. For example, one compound showed a Minimum Inhibitory Concentration (MIC) of 5 mg/mL against S. aureus within 10 minutes and against P. aeruginosa within 15 minutes. nih.gov Another derivative was effective at 10 mg/mL within 5 minutes for S. aureus and 10 minutes for P. aeruginosa. nih.gov

Another area of research involves creating hybrid molecules, such as incorporating the 1,2,3-triazole moiety into the structure of existing antibiotics like metronidazole. beilstein-journals.org This approach has yielded derivatives with enhanced antibacterial effects compared to the parent drug. beilstein-journals.org Similarly, Schiff and Mannich bases derived from 4-amino-1,2,4-triazoles have shown good to excellent activity against Gram-positive bacterial strains, with some acetylenic Mannich bases exhibiting MIC values ranging from 8 to 31.25 μg/mL. mdpi.com

Antifungal Research

Derivatives of 1,2,3-triazole have been a major focus of antifungal drug development, with many compounds demonstrating significant activity against various fungal pathogens. ijprajournal.com The primary mechanism of action for many azole antifungals is the inhibition of cytochrome P450-dependent lanosterol (B1674476) 14α-demethylase (CYP51), an enzyme crucial for ergosterol (B1671047) biosynthesis in fungi. nih.govnih.gov

Research has yielded numerous 1,2,3-triazole derivatives with potent antifungal effects. For instance, a series of 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols were synthesized and evaluated against several Candida species. Among them, the halogen-substituted compound 2-[1-(4-chlorophenyl)-1H-(1,2,3)triazol-4-yl]propan-2-ol showed a notable antifungal profile. mdpi.com Another study on 1,2,3-triazole phenylhydrazone derivatives identified compound 5p as having significant activity against phytopathogenic fungi, with EC₅₀ values of 0.18, 2.28, 1.01, and 1.85 μg/mL against Rhizoctonia solani, Sclerotinia sclerotiorum, Fusarium graminearum, and Phytophthora capsici, respectively. rsc.org

Furthermore, new azole derivatives incorporating a 1,2,3-triazole moiety have shown excellent activity against both sensitive and drug-resistant strains of Candida albicans. nih.gov Specifically, compounds 4h, 4j, 4l, 4s, and 4w from one study exhibited better antifungal activity than the standard drug fluconazole. nih.gov The most potent of these, compound 4s, was found to damage the fungal cell structure and increase cell membrane permeability. nih.gov

| Compound ID | Fungal Strain(s) | Activity (MIC/EC₅₀) | Reference |

| 2-[1-(4-chlorophenyl)-1H-(1,2,3)triazol-4-yl]propan-2-ol | Candida species | Active | mdpi.com |

| 5p | Rhizoctonia solani | 0.18 μg/mL | rsc.org |

| 5p | Sclerotinia sclerotiorum | 2.28 μg/mL | rsc.org |

| 5p | Fusarium graminearum | 1.01 μg/mL | rsc.org |

| 5p | Phytophthora capsici | 1.85 μg/mL | rsc.org |

| 4s | Candida albicans SC5314 | MIC₅₀ = 0.53 μg/mL | nih.gov |

| 4h, 4j, 4l, 4w | Candida albicans SC5314 | MIC₅₀ < 1.52 μg/mL | nih.gov |

Antiviral Research (e.g., Anti-HIV, SARS-CoV-2)

The 1,2,3-triazole scaffold is also prominent in the development of antiviral agents, with derivatives showing activity against a range of viruses including Human Immunodeficiency Virus (HIV), Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), and influenza. researchgate.netijpsr.comnih.govbenthamscience.com These compounds can target various viral proteins and enzymes essential for replication. nih.govnih.gov

In the context of anti-HIV research, 1,2,3-triazole derivatives have been identified as potential inhibitors of key viral enzymes like reverse transcriptase, integrase, and protease. nih.gov For example, a 1,4-disubstituted-1,2,3-triazole analogue of the Vif-A3G axis inhibitor RN-18, compound 1d, demonstrated potent and specific anti-HIV activity with an IC₅₀ of 1.2 μM in H9 cells. nih.gov Another study synthesized quinoline (B57606)–1,2,3-triazole–aniline hybrids, with compound 11h being nine-fold more active than the reference drug azidothymidine (AZT) against wild-type HIV-1. researchgate.net

With the emergence of the COVID-19 pandemic, research has also focused on 1,2,3-triazole derivatives as potential inhibitors of SARS-CoV-2. Molecular docking studies have indicated that these compounds could bind to and inhibit viral proteins. researchgate.net For instance, certain synthesized 1,2,3-triazole and 1,2,4-triazole (B32235) hybrids showed promising binding scores against the SARS-CoV-2 and Omicron spike proteins. researchgate.net

| Compound ID | Virus | Target/Assay | Activity (IC₅₀) | Reference |

| 1d | HIV-1 | Vif-A3G axis | 1.2 μM | nih.gov |

| 11h | HIV-1 | Wild-type HIV-1 subtype B | 0.01032 μM | researchgate.net |

| 5b | Influenza A | Virus Replication | 14 μM | researchgate.net |

| 5b | HIV-1 RT | Reverse Transcriptase | 3.8 μM | researchgate.net |

Anti-inflammatory Properties

Derivatives of 1,2,3-triazole have demonstrated significant anti-inflammatory activity, often attributed to the inhibition of cyclooxygenase-2 (COX-2), an enzyme that mediates the synthesis of inflammatory prostaglandins. biomedpharmajournal.org

In one study, thirteen newly synthesized 1,4-disubstituted 1H-1,2,3-triazole derivatives were evaluated in various inflammation models. Compound 5 exhibited the highest anti-inflammatory activity, showing 78%, 77.4%, and 79.8% inhibition in formalin-induced paw edema, carrageenan-induced paw edema, and serotonin-induced aseptic arthritis models, respectively, at a dose of 100.0 mg/kg. biomedpharmajournal.org

Other research has explored hybrids of 7-Oxodehydroabietic acid containing a 1,2,3-triazole moiety. Several of these compounds displayed notable anti-inflammatory effects by inhibiting nitric oxide (NO) production in BV2 cell lines. Compounds 9, 10, 15, and 16 were particularly potent, with IC₅₀ values of 8.00 ± 0.83 µM, 8.44 ± 0.89 µM, 8.13 ± 0.97 µM, and 8.84 ± 1.10 µM, respectively. nih.gov

| Compound ID | Model/Target | Activity | Reference |

| Compound 5 | Formalin-induced paw edema | 78% inhibition | biomedpharmajournal.org |

| Compound 5 | Carrageenan-induced paw edema | 77.4% inhibition | biomedpharmajournal.org |

| Compound 5 | Serotonin-induced aseptic arthritis | 79.8% inhibition | biomedpharmajournal.org |

| Compound 9 | NO production in BV2 cells | IC₅₀ = 8.00 ± 0.83 µM | nih.gov |

| Compound 10 | NO production in BV2 cells | IC₅₀ = 8.44 ± 0.89 µM | nih.gov |

| Compound 15 | NO production in BV2 cells | IC₅₀ = 8.13 ± 0.97 µM | nih.gov |

| Compound 16 | NO production in BV2 cells | IC₅₀ = 8.84 ± 1.10 µM | nih.gov |

Antimalarial and Antitubercular Research

The versatility of the 1,2,3-triazole scaffold extends to its application in developing agents against parasitic and mycobacterial diseases. researchgate.net In antimalarial research, 1H-1,2,3-triazole 2-amino-1,4-naphthoquinone derivatives have been synthesized and evaluated against Plasmodium falciparum. nih.gov A series of prenyl-1,2,3-triazoles also showed promising antimalarial activity, with several compounds exhibiting IC₅₀ values below 25 μM. nih.gov

In the realm of antitubercular research, quinoline–1,2,3-triazole–aniline hybrids have been investigated. Compound 11h from this series displayed moderate activity against the H37Rv strain of Mycobacterium tuberculosis with a MIC₉₀ of 88 μM. researchgate.net The development of such hybrid molecules represents a key strategy in the search for next-generation antimalarial and antitubercular drugs. researchgate.net

| Compound ID | Pathogen | Activity (IC₅₀/MIC) | Reference |

| Prenyl-1,2,3-triazoles | Plasmodium falciparum | < 25 μM | nih.gov |

| 11h | Mycobacterium tuberculosis H37Rv | MIC₉₀ = 88 μM | researchgate.net |

Enzyme Inhibition Studies (e.g., Carbonic Anhydrase-II Inhibition)

1,2,3-triazole derivatives have been identified as effective inhibitors of various enzymes, including carbonic anhydrases, which are involved in numerous physiological processes. frontiersin.orgnih.gov A series of novel 1H-1,2,3-triazole analogs were synthesized and evaluated for their inhibitory activity against bovine carbonic anhydrase-II (CA-II). All tested compounds showed activity, with IC₅₀ values ranging from 13.8 to 35.7 µM. nih.gov Compounds 7b and 9e were particularly potent, with IC₅₀ values of 13.8 ± 0.63 µM and 18.1 ± 1.31 µM, respectively, comparable to the standard inhibitor acetazolamide. nih.gov

Other studies have explored 1,2,3-triazole derivatives as inhibitors of cholinesterases, enzymes relevant to neurodegenerative diseases. nih.gov For example, certain 1,2,3-triazole-tyrosol hybrids have shown moderate to good anti-acetylcholinesterase (AChE) activity. nih.gov

| Compound ID | Enzyme | Activity (IC₅₀) | Reference |

| 7b | Carbonic Anhydrase-II | 13.8 ± 0.63 µM | nih.gov |

| 9e | Carbonic Anhydrase-II | 18.1 ± 1.31 µM | nih.gov |

| 9d | Carbonic Anhydrase-II | 20.7 ± 1.13 µM | nih.gov |

| 9c | Carbonic Anhydrase-II | 21.5 ± 0.21 µM | nih.gov |

| 9b | Carbonic Anhydrase-II | 25.1 ± 1.04 µM | nih.gov |

Structure-Activity Relationship (SAR) Studies and Molecular Design

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of 1,2,3-triazole derivatives. These studies help in understanding how different structural modifications influence biological activity, thereby guiding the design of more potent and selective compounds. rsc.orgekb.eg

The design of hybrid molecules, which combine the 1,2,3-triazole scaffold with other pharmacophores, is a common strategy to enhance activity. mdpi.com For example, linking the 1,2,3-triazole moiety to a pyrazolo- mdpi.comrsc.orgnih.gov-triazole scaffold was found to significantly improve cytotoxic potential against several cancer cell lines. mdpi.com

Molecular Docking and Binding Mode Analysis

Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a target protein, providing insights into the binding mode and interactions at the molecular level. rsc.orgpnrjournal.com This tool is widely used in the study of 1,2,3-triazole derivatives to understand their mechanism of action and to guide the design of new inhibitors. frontiersin.orgnih.gov

In the case of carbonic anhydrase-II inhibitors, molecular docking studies revealed that the 1H-1,2,3-triazole derivatives exhibit their inhibitory potential by directly binding to the active site residues of the enzyme. frontiersin.orgnih.gov Similarly, for antifungal 1,2,3-triazole derivatives targeting CYP51, docking experiments have been used to design analogues with improved binding to the enzyme's active site. rsc.org The docking study of compound 4s, a potent antifungal, showed a clear binding site within the target enzyme CYP51. nih.gov

Molecular docking of quinoline–1,2,3-triazole–aniline hybrids in the active site of HIV-1 reverse transcriptase revealed interactions with key amino acid residues, providing a rationale for their observed anti-HIV activity. researchgate.net These computational studies are invaluable for understanding the molecular basis of the biological activity of 1,2,3-triazole derivatives and for the rational design of new therapeutic agents. acs.org

Bioorthogonal Chemistry Applications

Bioorthogonal chemistry refers to a class of chemical reactions that can be performed in living organisms without interfering with native biochemical processes. These reactions provide powerful tools for labeling and manipulating biomolecules in their natural settings. While the 1,2,3-triazole core is famously formed in the highly reliable azide-alkyne cycloaddition "click" reactions, derivatives of pre-formed 1,2,3-triazole rings, specifically those based on the 1H-1,2,3-triazol-1-amine scaffold, have been developed for unique bioorthogonal applications, particularly in "click-and-release" strategies.

Mesoionic compounds, which are five-membered heterocyclic compounds with opposite charges, are key players in this area. Specifically, iminosydnones, which can be considered derivatives of N-amino heterocycles like this compound, have been identified as versatile tools for bioconjugation. researchgate.netnih.gov They exhibit exceptional reactivity with strained cycloalkynes in reactions known as strain-promoted iminosydnone-cyclooctyne cycloadditions (SPICC). nih.gov

The primary bioorthogonal application of these derivatives is not for stable ligation but for controlled release. The reaction of an iminosydnone with a strained alkyne, such as bicyclononyne (BCN), proceeds via a [3+2] cycloaddition. This is immediately followed by a cycloreversion (a retro-Diels-Alder reaction) that cleaves the mesoionic ring. researchgate.net This process results in the formation of a stable pyrazole (B372694) and the release of a payload molecule in the form of an isocyanate. researchgate.net This "click-and-release" mechanism is highly valuable for developing prodrugs or antibody-drug conjugates that can be activated at a specific target site by an externally introduced alkyne trigger. researchgate.net

Research has shown that the kinetics of these release reactions can be finely tuned by modifying the substituents on the iminosydnone ring. researchgate.net Electron-withdrawing groups on the N-3 aryl substituent of the iminosydnone, as well as incorporating a urea (B33335) moiety at the exocyclic nitrogen, have been found to significantly increase the reaction rate, making the process more efficient for in vivo applications. researchgate.net

The table below summarizes the reactivity of different mesoionic compounds with strained alkynes, highlighting the utility of iminosydnones in bioorthogonal chemistry.

| Mesoionic Compound Class | Strained Alkyne Partner | Reaction Type | Key Feature | Reference |

| Sydnones | Cyclooctynes | [3+2] Cycloaddition | Forms stable pyrazole, releases CO₂. Used for ligation. | researchgate.netmdpi.com |

| Iminosydnones | Cyclooctynes (e.g., BCN) | [3+2] Cycloaddition-Cycloreversion | Click-and-Release: Forms pyrazole and releases an isocyanate. | researchgate.netnih.gov |

| Dithiolium compounds | Strained Alkynes | Cycloaddition | Identified as an optimal reaction partner for bioconjugation. | nih.gov |

This click-and-release strategy represents a significant advancement in bioorthogonal chemistry, moving beyond simple labeling to enable controlled activation and release of therapeutic agents or imaging probes within a biological system. nih.gov The development of these 1,2,3-triazole-based mesoionic compounds continues to expand the capabilities and applications of bioorthogonal methods in chemical biology and medicine. rsc.org

Future Directions and Emerging Research Avenues for 1h 1,2,3 Triazol 1 Amine Studies

Development of Novel Synthetic Methodologies

The synthesis of 1,2,3-triazole derivatives has been significantly advanced by the advent of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govnih.gov However, the quest for more efficient, versatile, and sustainable synthetic methods continues to be a major focus of research.

Future efforts are likely to concentrate on the following areas:

Multi-component Reactions: One-pot reactions involving three or more starting materials offer significant advantages in terms of efficiency and atom economy. Developing novel multi-component reactions for the synthesis of complex 1,2,3-triazole derivatives will be a key area of exploration. For instance, methods for the synthesis of 1,4,5-trisubstituted-1,2,3-triazoles have been developed using copper-mediated reactions of N-tosylhydrazones and anilines. nih.gov

Catalyst Development: While copper is a widely used catalyst, research into alternative and more efficient catalytic systems is ongoing. This includes the use of other metals and the development of ligand-assisted catalysis to control regioselectivity and improve reaction rates. nih.govfrontiersin.org For example, palladium/copper bimetallic systems have been used for three-component cycloaddition reactions. frontiersin.org

Flow Chemistry: The use of continuous flow reactors for the synthesis of 1,2,3-triazoles can offer better control over reaction parameters, improved safety, and easier scalability. Future research will likely focus on optimizing flow chemistry protocols for a wider range of triazole derivatives.

Photocatalysis: Light-mediated reactions are gaining traction as a green and efficient synthetic tool. The development of photocatalytic methods for the synthesis of 1,2,3-triazoles, such as the C-H amination of arenes with 1,2,3-triazole, presents an exciting new frontier. acs.org

| Synthetic Strategy | Key Features | Potential Advantages |

| Click Chemistry (CuAAC) | Copper-catalyzed reaction of azides and alkynes. nih.gov | High yields, mild reaction conditions, high regioselectivity. nih.gov |

| Multi-component Reactions | One-pot synthesis from three or more starting materials. nih.gov | Increased efficiency, reduced waste, molecular diversity. |

| Ultrasound & Mechanochemistry | Use of alternative energy sources. nih.gov | Environmentally friendly, reduced reaction times. |

| Photocatalysis | Light-induced chemical transformations. acs.org | Green energy source, novel reactivity. |

Exploration of New Biological Targets and Therapeutic Applications

Derivatives of 1H-1,2,3-triazole have demonstrated a remarkable breadth of pharmacological activities. researchgate.netnih.gov The triazole nucleus is a key component in several FDA-approved drugs. researchgate.net Future research will aim to identify new biological targets and expand the therapeutic applications of these compounds.

Emerging areas of investigation include:

Targeting Protein-Protein Interactions: The 1,2,3-triazole scaffold can act as a peptidomimetic, making it suitable for designing inhibitors of protein-protein interactions, which are implicated in numerous diseases, including cancer.

Neurological Disorders: There is growing interest in developing 1,2,3-triazole derivatives as agents for treating neurodegenerative diseases like Alzheimer's. researchgate.net Research is focused on designing potent and selective inhibitors of enzymes such as cholinesterases. nih.gov

Infectious Diseases: With the rise of antimicrobial resistance, the development of new antibacterial and antifungal agents is crucial. nih.govresearchgate.net 1,2,3-triazoles are being investigated as inhibitors of novel microbial targets. They have also shown potential as antiviral agents, including against the Zika virus. tandfonline.com

Oncology: The anti-cancer potential of 1,2,3-triazoles is well-documented. tandfonline.comnih.gov Future work will focus on developing derivatives that target specific cancer-related enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) and carbonic anhydrase-II. nih.govfrontiersin.org

| Therapeutic Area | Biological Target/Application | Reference Example |

| Anticancer | Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors | Icotinib-1,2,3-triazole derivatives show potent IDO1 inhibitory activity. nih.gov |

| Antimicrobial | MurB enzyme (antibacterial), CYP51 (antifungal) | New 1H-1,2,4-triazolyl derivatives show potent activity against various bacterial and fungal strains. researchgate.net |

| Anti-inflammatory | Cyclooxygenase-2 (COX-2) inhibitors | 1,2,3-triazole derivatives have demonstrated significant COX-2 inhibition. tandfonline.com |

| Antiviral | Zika virus (ZIKV) inhibition | Hybrid compounds of 1H-1,2,3-triazole, naphthoquinone, and phthalimide effectively inhibit ZIKV. tandfonline.com |

| Neurological | Acetylcholinesterase (AChE) inhibitors | Quinoline-1,2,3-triazole conjugates have been developed as hAChE inhibitors. nih.gov |

Integration with Advanced Computational Techniques

Computational chemistry plays an increasingly vital role in modern drug discovery and materials science. The integration of advanced computational techniques with experimental studies of 1H-1,2,3-triazol-1-amine is set to accelerate the design and development of new molecules with desired properties.

Future applications of computational methods include:

Quantum Mechanics (QM) and Density Functional Theory (DFT): These methods can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of 1,2,3-triazole derivatives. researchgate.net This understanding can guide the design of new synthetic routes and functional materials.

Molecular Docking and Dynamics Simulations: These techniques are crucial for understanding how 1,2,3-triazole-based ligands interact with biological targets. nih.govresearchgate.net They can be used to predict binding affinities and guide the optimization of lead compounds for improved potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of 1,2,3-triazole derivatives with their biological activities. These models can then be used to virtually screen large libraries of compounds and prioritize candidates for synthesis and testing.

ADME/Tox Prediction: In silico models for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of drug candidates are essential for reducing late-stage failures in drug development. nih.gov Applying these models to 1,2,3-triazole derivatives will help in designing safer and more effective therapeutic agents.

Design of Multi-functional Materials

Beyond their pharmaceutical applications, 1,2,3-triazoles are versatile building blocks for a wide range of functional materials due to their unique electronic properties, stability, and ability to coordinate with metals. researchgate.net

Future research in this area will likely focus on:

Polymers and Dendrimers: Poly-1,2,3-triazoles are an emerging class of polymers with potential applications in areas such as drug delivery, coatings, and advanced composites. researchgate.netscispace.com

Sensors: The ability of the 1,2,3-triazole ring to participate in hydrogen bonding and metal coordination makes it an excellent component for chemical sensors. researchgate.net Future work will involve designing triazole-based sensors for detecting specific ions, molecules, and biological markers with high sensitivity and selectivity.

Corrosion Inhibitors: 1,2,3-triazole derivatives have shown promise as corrosion inhibitors for metals like copper. nih.gov Further research will focus on developing more effective and environmentally friendly corrosion inhibitors based on this scaffold.

Organic Electronics: The electronic properties of 1,2,3-triazoles make them interesting candidates for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.

Sustainability and Green Chemistry in Synthesis and Application

The principles of green chemistry are becoming increasingly important in all areas of chemical research and industry. The synthesis and application of this compound and its derivatives are no exception.

Future efforts in this domain will emphasize:

Green Solvents: Replacing hazardous organic solvents with greener alternatives like water or bio-based solvents is a key goal. rsc.orgresearchgate.net Research into performing 1,2,3-triazole synthesis in aqueous media is a promising area. nih.gov

Alternative Energy Sources: The use of microwaves, ultrasound, and mechanochemistry can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.govresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry. Multi-component reactions are particularly well-suited for this purpose. nih.gov

Q & A

Q. Methodological Approach :

- Structural Validation : Confirm regiochemistry using X-ray crystallography (e.g., SHELX refinement ) or NOESY NMR to rule out isomerization.

- Purity Analysis : Employ HPLC or LC-MS to detect impurities from side reactions (e.g., unreacted azides/alkynes) .

- SAR Studies : Systematically vary substituents (e.g., electron-withdrawing vs. donating groups) and correlate with activity trends. For example, in antimicrobial studies, substituent polarity significantly impacts membrane permeability .

What computational tools are effective for predicting the bioactivity of this compound derivatives?

Q. Advanced Strategy :

- Docking Studies : Use software like AutoDock Vina to model interactions with target receptors (e.g., PXR receptors ). Focus on hydrogen bonding and π-π stacking with the triazole ring.

- QSAR Models : Train models using descriptors like LogP, molecular weight, and topological polar surface area (TPSA) to predict ADMET properties .

How can regiochemical ambiguity in triazole synthesis impact pharmacological outcomes?

Q. Data Contradiction Analysis :

- Case Study : 1,4- vs. 1,5-substituted triazoles may exhibit divergent binding affinities due to spatial orientation. For instance, 1,4-substituted derivatives often show enhanced hydrogen bonding in enzyme pockets .

- Resolution : Use regioselective synthetic protocols (CuAAC for 1,4; RuAAC for 1,5) and validate products via ¹H NMR (e.g., diagnostic peaks at δ 7.5–8.5 ppm for 1,4-substitution) .

What characterization techniques are critical for confirming triazole tautomerism?

Q. Advanced Characterization :

- Variable-Temperature NMR : Monitor proton shifts to detect tautomeric equilibria (e.g., NH protons in triazole rings).

- X-Ray Crystallography : Resolve tautomeric forms unambiguously. For example, SHELXL refinement can distinguish between 1H and 2H tautomers .

- IR Spectroscopy : Identify N-H stretching vibrations (~3400 cm⁻¹) to confirm amine presence .

How to design multi-step syntheses incorporating this compound cores?

Q. Experimental Design :

- Modular Approach : Use triazole as a linker or pharmacophore. Example: Synthesize 2-(4-aminophenyl)-1H-1,2,3-triazole via CuAAC, then conjugate with acetamide groups via nucleophilic substitution .

- Orthogonal Protection : Protect amine groups with Boc or Fmoc during multi-step reactions to avoid side reactions .

What are common pitfalls in scaling up triazole synthesis for preclinical studies?

Q. Advanced Challenges :

- Catalyst Removal : Residual Cu(I) can interfere with biological assays. Mitigate via chelation (EDTA) or column chromatography .

- Solvent Choice : Replace DMF/THF with greener solvents (e.g., ethanol/water) to improve scalability and safety .

How to analyze substituent effects on the stability of this compound derivatives?

Q. Methodology :

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under nitrogen. Bulky substituents (e.g., aryl groups) enhance thermal stability .

- pH Stability Studies : Test solubility and degradation in simulated physiological buffers (pH 1.2–7.4) to guide formulation .

What strategies resolve low yields in triazole-functionalized polymer synthesis?

Q. Advanced Troubleshooting :

- Monomer Purity : Purify azide/alkyne monomers via recrystallization or flash chromatography.

- Kinetic Control : Use high-dilution conditions to prevent cross-linking in step-growth polymerizations .

How to integrate this compound into metal-organic frameworks (MOFs)?

Q. Research Design :

- Coordination Sites : Exploit the triazole’s N-atoms to bind metal nodes (e.g., Cu²⁺ or Zn²⁺).

- Post-Synthetic Modification : Click triazole-amine groups onto pre-formed MOFs for functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.